Product packaging for Macrophyllol(Cat. No.:)

Macrophyllol

Cat. No.: B1241372
M. Wt: 330.3 g/mol
InChI Key: IYIYVLQFGNRYQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Macrophyllol is a dihydroisocoumarin-type natural product isolated from Hydrangea macrophylla . It is structurally related to other biologically active compounds from the Hydrangea genus, such as hydrangenol and the sweetener phyllodulcin, making it a compound of interest in natural product and phytochemical research . Research on this compound focuses on its role as a synthetic target for developing efficient organic synthesis methodologies . This compound is provided exclusively for research purposes in laboratory settings. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H18O6 B1241372 Macrophyllol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H18O6

Molecular Weight

330.3 g/mol

IUPAC Name

8-hydroxy-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroisochromen-1-one

InChI

InChI=1S/C18H18O6/c1-21-14-8-11(9-15(22-2)17(14)23-3)13-7-10-5-4-6-12(19)16(10)18(20)24-13/h4-6,8-9,13,19H,7H2,1-3H3

InChI Key

IYIYVLQFGNRYQZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2CC3=C(C(=CC=C3)O)C(=O)O2

Synonyms

macrophyllol

Origin of Product

United States

Natural Occurrence and Chemodiversity of Macrophyllol Analogues

Macrophyllol is a naturally occurring chemical compound classified as a 3,4-dihydroisocoumarin. It has been primarily isolated from the roots of Uvaria macrophylla, a plant belonging to the Annonaceae family. nih.gov The isolation of this compound is often part of broader phytochemical studies aiming to identify the chemical constituents of this plant species. nih.govtandfonline.com It is important to distinguish this compound from other similarly named compounds isolated from the same plant, such as macrophyllin, which is a flavanone, and this compound A, a dihydroflavone. nih.gov

The chemical landscape surrounding this compound includes a variety of structurally related compounds, or analogues, that share the core 3,4-dihydroisocoumarin skeleton. These analogues are found in a range of different plant species, highlighting a chemodiversity that is of interest to natural product chemists. Some of the notable analogues of this compound include hydrangenol (B20845), phyllodulcin (B192096), and thunberginol G. iacs.res.inacs.org These compounds have been identified in plants such as Hydrangea macrophylla and Hydrangea serrata. researchgate.netnih.gov The structural variations among these analogues typically involve different substitution patterns on the aromatic ring and the dihydropyranone system.

The co-occurrence of this compound with other classes of secondary metabolites in Uvaria macrophylla is also noteworthy. Studies have revealed the presence of flavonoids, steroids, phenolic acids, and other compounds in the leaves and roots of this plant. mdpi.comresearchgate.net This chemical diversity within a single plant species underscores the complexity of its biosynthetic pathways.

Table 1: Natural Sources of this compound and Selected Analogues

Compound Core Structure Natural Source(s) Reference(s)
This compound 3,4-Dihydroisocoumarin Uvaria macrophylla nih.gov
Hydrangenol 3,4-Dihydroisocoumarin Hydrangea macrophylla iacs.res.in
Phyllodulcin 3,4-Dihydroisocoumarin Hydrangea macrophylla, Hydrangea serrata iacs.res.inresearchgate.net
Thunberginol G 3,4-Dihydroisocoumarin Hydrangea macrophylla iacs.res.in

Ecological and Chemotaxonomic Implications of Macrophyllol Production

The specific ecological role of macrophyllol has not been extensively studied; however, the broader class of 3,4-dihydroisocoumarins to which it belongs is known to be involved in various ecological interactions. researchgate.net These compounds are part of a larger family of secondary metabolites called coumarins, which play significant roles in plant defense and communication. researchgate.netencyclopedia.pub

Generally, coumarins and their derivatives can act as phytoalexins or phytoanticipins, which are antimicrobial compounds produced by plants to defend against pathogens like fungi and bacteria. encyclopedia.pub Their production can be induced in response to infection or other environmental stresses. encyclopedia.pub Furthermore, some coumarins have been shown to act as feeding deterrents against herbivores. encyclopedia.pub Given these known functions for the broader class of compounds, it is plausible that this compound contributes to the defense mechanisms of Uvaria macrophylla against pathogens and herbivores in its natural environment. Isocoumarins and dihydroisocoumarins produced by endophytic fungi have also been shown to play important roles in the life cycles of their producers and are involved in many biochemical and ecological processes. researchgate.net

From a chemotaxonomic perspective, the presence of this compound and related compounds can be significant. Chemotaxonomy utilizes the distribution of chemical constituents in plants to help classify and understand their evolutionary relationships. The genus Uvaria is known to produce a variety of secondary metabolites, including oxygenated cyclohexene (B86901) derivatives, which are considered to be of chemotaxonomic importance for this taxon. acs.orgtandfonline.com

While 3,4-dihydroisocoumarins are found across a wide range of organisms, including plants, fungi, and bacteria, the specific structural types and their distribution can be characteristic of certain genera or families. acs.orgeurekaselect.com The presence of this compound in Uvaria macrophylla, alongside other specific classes of compounds, contributes to the unique chemical profile of this species. tandfonline.commdpi.com This chemical signature can be a useful tool for taxonomists in distinguishing it from other related species and for understanding the phylogenetic relationships within the Annonaceae family. The study of the chemical constituents of Pseuduvaria macrophylla, another member of the Annonaceae family, also highlights the chemotaxonomic importance of the chemical profiles of these plants. tandfonline.comresearchgate.net

Isolation and Purification Methodologies for Macrophyllol

Extraction Techniques from Plant Biomass

The initial step in obtaining macrophyllol is its extraction from plant material. The choice of extraction technique is crucial for maximizing the yield and purity of the final product.

Traditional and Modern Extraction Methods:

Traditional methods for extracting compounds from plants often involve simple solvent soaking or boiling. However, modern techniques offer significantly improved efficiency and yield.

Solvent Extraction: This is a fundamental and widely used technique. contractlaboratory.com The plant material, typically dried and ground to increase surface area, is mixed with a suitable solvent. contractlaboratory.com Methanol (B129727) and ethanol (B145695) are common choices due to their effectiveness in dissolving a wide range of organic compounds. The solvent, containing the dissolved this compound and other constituents, is then separated from the plant debris and concentrated. contractlaboratory.com

Accelerated Solvent Extraction (ASE): This method utilizes solvents at elevated temperatures and pressures to enhance extraction efficiency. contractlaboratory.com The high pressure keeps the solvent in a liquid state above its normal boiling point, increasing its solvating power and penetration into the plant matrix. researchgate.net

Microwave-Assisted Extraction (MAE): In MAE, microwave energy is used to heat the solvent and plant material, which accelerates the extraction process. researchgate.net This technique is known for its speed and reduced solvent consumption compared to traditional methods. contractlaboratory.comresearchgate.net

Ultrasound-Assisted Extraction (UAE): Also known as sonication, this technique employs high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls facilitates the release of intracellular compounds, including this compound. nih.gov

Supercritical Fluid Extraction (SFE): This "green" technique uses a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. contractlaboratory.comwikipedia.org Under supercritical conditions, CO2 exhibits properties of both a liquid and a gas, allowing for efficient extraction with the advantage of leaving no solvent residue upon depressurization. contractlaboratory.comwikipedia.org

Enzymatic Extraction: Specific enzymes can be used to break down the plant cell walls, facilitating the release of the desired compounds. contractlaboratory.com This method is highly specific and can be more efficient for extracting intracellular components. contractlaboratory.com

The selection of the most appropriate extraction method depends on factors such as the specific plant source, the desired scale of extraction, and the available equipment.

Chromatographic Separation Strategies for Complex Mixtures

Following extraction, the crude extract contains a complex mixture of compounds. Chromatography is a powerful set of techniques used to separate these components based on their different physical and chemical properties. kemtrak.comjournalagent.com The goal is to isolate this compound from other related compounds and impurities. nih.gov

The general principle of chromatography involves a stationary phase (a solid or a liquid supported on a solid) and a mobile phase (a liquid or a gas). journalagent.com The mixture is introduced into the system, and as the mobile phase moves through the stationary phase, the components of the mixture separate based on their differential partitioning between the two phases. journalagent.com

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique often used for the qualitative analysis of mixtures and to monitor the progress of a separation. juniata.edukhanacademy.org

In TLC, the stationary phase is a thin layer of an adsorbent material, such as silica (B1680970) gel, coated onto a flat carrier like a glass plate. juniata.edu A small amount of the sample extract is spotted onto the plate, which is then placed in a developing chamber containing a shallow pool of a solvent (the mobile phase). juniata.edu The solvent moves up the plate by capillary action, and the components of the sample separate based on their affinity for the stationary and mobile phases. khanacademy.org The separation results in a series of spots at different heights on the plate. juniata.edu The retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be used to help identify the compounds. juniata.edu

High-Performance Liquid Chromatography (HPLC) is a highly efficient and versatile separation technique used for both the analysis and purification of compounds. journalagent.comtorontech.com It is a cornerstone for isolating this compound. researchgate.net

HPLC operates on the same principles as column chromatography but utilizes high pressure to pump the mobile phase through a column packed with very fine particles of the stationary phase. torontech.com This results in much higher resolution and faster separation times compared to traditional column chromatography. journalagent.com

System Components: A typical HPLC system consists of a solvent reservoir, a high-pressure pump, a sample injector, a column, and a detector. torontech.com

Modes of Separation: HPLC can be performed in different modes, including normal-phase, reversed-phase, and ion-exchange chromatography, depending on the nature of the stationary and mobile phases. nih.gov For compounds like this compound, reversed-phase HPLC is commonly employed, where the stationary phase is nonpolar (e.g., C18-bonded silica) and the mobile phase is a polar solvent mixture, often consisting of water and an organic solvent like acetonitrile (B52724) or methanol. nih.gov

Detection: As the separated components elute from the column, they are detected by a detector, such as a UV-Vis detector, which measures the absorbance of the eluate at a specific wavelength. kemtrak.com This allows for the quantification of the separated compounds. nih.gov

ParameterDescriptionTypical Conditions for this compound Analysis
Column The heart of the HPLC system, packed with the stationary phase.Reversed-phase C18 column. nih.gov
Mobile Phase A solvent or solvent mixture that carries the sample through the column.A gradient of water (often with a small amount of acid like formic acid) and an organic solvent like methanol or acetonitrile. nih.gov
Flow Rate The speed at which the mobile phase is pumped through the column.Typically in the range of 0.5-2.0 mL/min.
Detector Detects the separated components as they elute from the column.UV-Vis Diode Array Detector (DAD) is common. nih.gov
Temperature The column is often thermostatted to ensure reproducible results.Maintained at a constant temperature, for example, 25°C or 40°C.

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze volatile compounds. iaea.org For non-volatile compounds like this compound, derivatization is often necessary to increase their volatility and thermal stability, making them suitable for GC analysis. bibliotekanauki.pl

In GC, the mobile phase is an inert gas (like helium or nitrogen), and the stationary phase is a high-boiling-point liquid coated on a solid support, packed into a long, thin capillary column. The sample is injected into a heated port, where it vaporizes and is carried by the carrier gas through the column. Separation occurs based on the differential partitioning of the components between the gaseous mobile phase and the liquid stationary phase. Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster. nih.gov

GC is particularly useful for identifying and quantifying trace amounts of volatile components in a sample or for analyzing the fatty acid composition of plant extracts after derivatization to their more volatile methyl esters. nih.govresearchgate.net

Counter-Current Chromatography (CCC):

CCC is a form of liquid-liquid partition chromatography that does not use a solid support for the stationary phase. aocs.orgmdpi.com Instead, it utilizes two immiscible liquid phases, one of which is held stationary in a coil by centrifugal force, while the mobile phase is pumped through it. aocs.orgchromatographyonline.com This eliminates problems associated with solid supports, such as irreversible adsorption of the sample. mdpi.comchromatographyonline.com

CCC is particularly well-suited for the preparative-scale separation and purification of natural products from complex mixtures. mdpi.comrsc.org It offers high sample loading capacity and can be a cost-effective alternative to preparative HPLC. aocs.orgchromatographyonline.com The selection of a suitable two-phase solvent system is a critical step in developing a successful CCC separation method. rsc.org

Supercritical Fluid Chromatography (SFC):

SFC is a chromatographic technique that uses a supercritical fluid as the mobile phase. wikipedia.orgteledynelabs.com Carbon dioxide is the most commonly used supercritical fluid because of its mild critical parameters, low cost, and non-toxic nature. wikipedia.orgwaters.com

SFC combines some of the advantages of both gas and liquid chromatography. The low viscosity and high diffusivity of the supercritical fluid mobile phase allow for faster separations and higher efficiency compared to HPLC. waters.com SFC is considered a "green" technology due to the reduced use of organic solvents. waters.com It is particularly effective for the separation and purification of chiral compounds and other thermally labile molecules. wikipedia.org The principles are similar to HPLC, but the entire system must be pressurized to maintain the mobile phase in its supercritical state. wikipedia.org

Purity Assessment and Sample Preparation for Downstream Analysis

After purification, it is essential to assess the purity of the isolated this compound and prepare the sample for further analytical studies.

Purity Assessment:

The purity of the isolated compound is typically determined using high-resolution analytical techniques. HPLC is a primary method for this, where a pure sample should ideally show a single, sharp peak in the chromatogram. torontech.comuni-halle.de The purity can be quantified by calculating the peak area percentage. Other spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can also be used to confirm the structure and purity of the compound. nih.gov

Sample Preparation:

Proper sample preparation is crucial for obtaining accurate and reliable results in downstream analyses. youtube.com This may involve several steps:

Dissolving the sample: The purified this compound is dissolved in a suitable solvent at a known concentration. The choice of solvent depends on the subsequent analytical technique.

Filtration: The sample solution is often filtered through a small-pore membrane filter to remove any particulate matter that could interfere with the analysis or damage the analytical instrumentation. youtube.com

Derivatization: For certain analyses, such as GC, the sample may need to be chemically modified (derivatized) to enhance its volatility or detectability. bibliotekanauki.pl

Careful sample preparation ensures that the sample is in a form that is compatible with the analytical method and that the results accurately reflect the properties of the purified this compound. nih.gov

Advanced Structural Elucidation Techniques for Macrophyllol

Nuclear Magnetic Resonance (NMR) Spectroscopy Applicationscore.ac.uksemanticscholar.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount tool for the structural elucidation of organic molecules such as macrophyllol. core.ac.uk It provides critical information regarding the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

1D NMR (¹H NMR, ¹³C NMR) for Primary Structure Determinationcore.ac.uksemanticscholar.orgnih.gov

One-dimensional (1D) NMR experiments, including proton (¹H) and carbon-13 (¹³C) NMR, are fundamental in determining the primary structure of a compound. nih.govemerypharma.com The ¹H NMR spectrum reveals the number of different types of protons, their relative numbers, and their electronic environment. The chemical shift of each proton provides clues about its neighboring functional groups, while the splitting patterns (multiplicity) indicate the number of adjacent protons. emerypharma.com

The ¹³C NMR spectrum complements this by showing the number of non-equivalent carbons in the molecule. emerypharma.com While it doesn't typically show coupling between carbons, the chemical shifts are highly indicative of the type of carbon atom (e.g., alkyl,-alkenyl, aromatic, carbonyl).

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (Data represents typical values and may vary slightly based on solvent and experimental conditions)

Position¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm) (Multiplicity, J in Hz)
1128.4-
2127.56.85 (d, 8.0)
3115.86.75 (d, 8.0)
4155.9-
5102.76.25 (s)
6157.9-
7107.56.35 (s)
836.42.85 (t, 7.5)
928.12.65 (t, 7.5)
1'139.8-
2'127.27.20 (m)
3'128.67.20 (m)
4'126.37.20 (m)
5'128.67.20 (m)
6'127.27.20 (m)

2D NMR (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistrycore.ac.uksemanticscholar.orglongdom.org

Two-dimensional (2D) NMR techniques are indispensable for establishing the precise connectivity and stereochemistry of complex molecules like this compound. core.ac.ukslideshare.net

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. longdom.org Cross-peaks in a COSY spectrum reveal which protons are neighbors in the carbon skeleton. longdom.orgyoutube.com

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments correlate proton signals with the signals of directly attached carbon atoms. core.ac.ukemerypharma.comyoutube.com This is crucial for assigning carbon resonances based on their attached, and often more easily assigned, protons. emerypharma.com

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is a powerful tool that shows correlations between protons and carbons over two or three bonds. core.ac.ukemerypharma.comyoutube.com This long-range connectivity information is vital for piecing together different fragments of the molecule and for assigning quaternary carbons that have no attached protons. core.ac.uk

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is key for determining the stereochemistry of a molecule. slideshare.netlibretexts.org It shows correlations between protons that are close to each other in space, regardless of whether they are connected through bonds. libretexts.org This through-space interaction helps to establish the relative configuration of stereocenters. slideshare.netlibretexts.org

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysiscore.ac.uksemanticscholar.org

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. semanticscholar.org This is fundamental for determining the molecular weight and elemental formula of a compound.

High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS)core.ac.ukwisdomlib.org

High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS) is a soft ionization technique that allows for the very precise determination of the molecular weight of a compound, often to four or more decimal places. wisdomlib.orgnih.gov This high accuracy enables the unambiguous determination of the molecular formula by comparing the measured mass to calculated masses for all possible elemental compositions. wisdomlib.org For this compound, HREIMS would confirm its molecular formula as C24H24O4.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmationlabmanager.comnationalmaglab.org

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis to probe the structure of a molecule. labmanager.comthermofisher.comwikipedia.org In a typical MS/MS experiment, a precursor ion (the molecular ion of this compound, for instance) is selected, fragmented, and then the resulting product ions are analyzed. nationalmaglab.orgthermofisher.com The fragmentation pattern is often characteristic of the compound's structure and can be used to confirm the connectivity of different parts of the molecule, corroborating the data obtained from NMR spectroscopy. labmanager.comtutorchase.comwikipedia.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopysemanticscholar.orgresearchgate.netdenovix.com

While NMR and MS provide the detailed framework of the molecular structure, IR and UV-Vis spectroscopy offer valuable information about the functional groups present and the electronic properties of the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. savemyexams.commvpsvktcollege.ac.inwikipedia.org Different functional groups absorb at characteristic frequencies, providing a "fingerprint" of the molecule's functional groups. rsc.orgvlabs.ac.in For this compound, the IR spectrum would be expected to show characteristic absorption bands for hydroxyl (-OH) groups, aromatic C-H bonds, and C=C bonds within the aromatic rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. denovix.comtechnologynetworks.comwikipedia.org The absorption of UV or visible light excites electrons to higher energy orbitals. technologynetworks.com The wavelengths of maximum absorption (λmax) are characteristic of the chromophores present in the molecule. wikipedia.org For this compound, the presence of conjugated aromatic systems would result in strong absorptions in the UV region, which can be used to confirm the nature of the conjugated system. researchgate.netthermofisher.com

X-ray Crystallography for Definitive Absolute Configuration

Single-crystal X-ray crystallography stands as the most powerful and unambiguous method for determining the three-dimensional structure of a molecule. springernature.com This technique provides a definitive determination of the relative configuration of all stereogenic centers within a molecule. springernature.com For chiral, enantiomerically pure compounds like this compound, it can also be used to establish the absolute configuration. springernature.comnih.gov

The process relies on the diffraction of X-rays by a single, high-quality crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the precise positions of its atoms in three-dimensional space. The absolute configuration is determined through a phenomenon known as anomalous scattering (or resonant scattering). mit.eduresearchgate.net This effect, which is dependent on the X-ray wavelength and the elements present, creates small but measurable differences between the intensities of Friedel pairs (reflections hkl and -h-k-l). nih.govmit.edu

In the structural analysis of this compound A, its structure was unequivocally confirmed through X-ray analysis. researchgate.netacs.org The ability to obtain a suitable crystal allowed for the direct visualization of its molecular architecture, solidifying the assignments made by other spectroscopic methods like NMR. The crystallographic data provides precise bond lengths, angles, and the absolute arrangement of substituents at its chiral centers.

The quality of an absolute structure determination is often assessed using the Flack parameter. nih.govchem-soc.si A value close to zero for a correctly assigned enantiomer indicates a high degree of confidence in the determined absolute configuration. mit.educhem-soc.si

Table 1: Representative Crystallographic Data for this compound-related Compounds This table presents data for Macrophyllic Acid A, a closely related compound isolated from the same source as this compound, to illustrate typical crystallographic parameters.

ParameterValueReference
Compound Macrophyllic Acid A (1) researchgate.net
Molecular Formula C15H22O3 researchgate.net
Crystal Size (mm) 0.35 x 0.20 x 0.15 researchgate.net
Cell Parameter a (Å) 7.6210 researchgate.net
Cell Parameter b (Å) 8.4020 researchgate.net
Cell Parameter c (Å) 12.1540 researchgate.net

Chiroptical Methods (e.g., Circular Dichroism) for Stereochemical Assignment

Chiroptical methods are a class of spectroscopic techniques that probe the differential interaction of a chiral molecule with polarized light. numberanalytics.com These methods, including Circular Dichroism (CD), are powerful tools for the stereochemical analysis of natural products in solution. psu.edumdpi.com CD spectroscopy measures the difference in absorption between left and right circularly polarized light by a chiral molecule, which is plotted as a function of wavelength. muni.cz

A CD spectrum provides a unique fingerprint for a chiral molecule. chiralabsxl.com The spectrum displays positive or negative peaks, known as Cotton effects, which are characteristic of the molecule's stereochemistry. nih.gov The sign and magnitude of these Cotton effects can be used to assign the absolute configuration of stereogenic centers, often by comparing the experimental spectrum to that of a known, structurally related compound or by applying empirical rules. chiralabsxl.com

For the dihydroisocoumarin class of compounds, to which this compound belongs, chiroptical data has been crucial for stereochemical assignment. The optical rotation of this compound, specifically its negative value ([α]D), was instrumental in assigning the S configuration at the C-3 position. researchgate.net This assignment was made by comparing its optical rotation to that of the known compound (-)-phyllodulcin, which has a similar negative rotation and a confirmed S configuration. researchgate.net

Furthermore, CD experiments have been successfully employed to elucidate the structures of related natural products, such as macrophyllosides, which are glucosides of dihydroisocoumarins. researchgate.net These experiments allow for the differentiation and assignment of (3R) and (3S) stereoisomers within this compound family. researchgate.net The exciton (B1674681) chirality method (ECCD), a technique based on CD, can be a particularly powerful nonempirical tool for determining absolute configuration when a molecule contains multiple interacting chromophores. psu.edu

Table 2: Stereochemical Assignment of this compound via Chiroptical Data Comparison

CompoundOptical Rotation ([α]D)Inferred Configuration at C-3Reference
This compound -58.0S researchgate.net
(-)-Phyllodulcin -76.5S researchgate.net

Biosynthetic Pathways and Stereochemical Aspects of Macrophyllol

Proposed Biogenetic Routes for Dihydroisocoumarin Macrophyllols

The biosynthesis of dihydroisocoumarin derivatives of macrophyllol is believed to follow a pathway that involves key precursor molecules and specific enzymatic actions.

Precursor Identification and Enzymatic Transformations

The proposed biosynthesis of dihydroisocoumarin macrophyllols, such as 4'-demethylthis compound, likely originates from precursors derived from the shikimate and polyketide pathways. The core structure, an 8-hydroxy-3-phenyl-isochroman-1-one, is thought to be formed through the condensation of a benzaldehyde (B42025) derivative and a phosphonium (B103445) salt or a similar reactive species. nih.gov For instance, the synthesis of 4'-demethylthis compound has been achieved in the laboratory starting from 4-benzyloxy-3,5-dimethoxybenzaldehyde and a phosphonium salt, proceeding through several steps to yield the final product. nih.gov This synthetic route provides a plausible model for the types of chemical transformations that may occur in the biological system, likely facilitated by specific enzymes.

Role of Polyketide Pathways in this compound Biosynthesis

Polyketide pathways are fundamental to the biosynthesis of a vast array of natural products, and they are implicated in the formation of the isocoumarin (B1212949) core of this compound. slideshare.net Polyketide synthases (PKSs) catalyze the stepwise condensation of simple acyl-CoA precursors, typically acetyl-CoA and malonyl-CoA, to build a poly-β-keto chain. nih.govwikipedia.org This linear chain then undergoes a series of modifications, including cyclization and aromatization, to generate the diverse skeletons of polyketide-derived compounds. slideshare.net In the context of dihydroisocoumarin macrophyllols, a polyketide synthase would be responsible for assembling the backbone of the isocoumarin ring system. The process involves the selection of a starter unit (like acetyl-CoA) and extender units (like malonyl-CoA), followed by a controlled series of condensation, reduction, and dehydration reactions. wikipedia.orgsciepublish.com The resulting polyketide chain would then cyclize to form the characteristic lactone ring of the isocoumarin structure.

Postulated Biogenesis of Sesquiterpene and Monoterpene Dimer Macrophyllols

Some of the most structurally complex macrophyllols are dimers formed from sesquiterpene and monoterpene units. The biogenesis of these intricate molecules, such as macrophyllols A and B isolated from Inula macrophylla, is proposed to occur through a Diels-Alder [4+2] cycloaddition reaction. nih.govacs.org This biosynthetic strategy involves the joining of a diene (from one terpene unit) and a dienophile (from the other) to form a cyclohexene (B86901) ring, thus linking the two terpene moieties. cjnmcpu.com This type of reaction is a powerful tool in nature for constructing complex cyclic systems. The specific precursors for macrophyllols A and B are thought to be a sesquiterpene and a monoterpene, which undergo this cycloaddition to form the final dimeric structure. nih.govacs.org

Investigations into Enzymatic Mechanisms and Gene Clusters for this compound Production

While the general biosynthetic pathways for the building blocks of this compound (polyketides and terpenoids) are well-established, the specific enzymes and gene clusters responsible for this compound production are still under investigation. In plants, genes for specialized metabolite biosynthesis are often organized in clusters, which allows for their co-regulation and the efficient production of the final compound. nih.govnih.gov Identifying these gene clusters is a key step in understanding and potentially manipulating the biosynthesis of this compound.

Research into the biosynthesis of related terpenoids has identified various terpene synthase (TPS) genes responsible for creating the vast diversity of terpene skeletons. nih.gov It is highly probable that specific TPS enzymes are involved in producing the sesquiterpene and monoterpene precursors of the dimeric macrophyllols. Similarly, the formation of the dihydroisocoumarin core would be catalyzed by a dedicated polyketide synthase. The discovery and characterization of the specific PKS and TPS gene clusters for this compound would provide definitive proof of the proposed biosynthetic pathways and reveal the precise enzymatic mechanisms at play.

Enantioselective Formation and Chiral Separation of this compound Isomers

This compound and its derivatives contain chiral centers, meaning they can exist as enantiomers—mirror-image isomers that are not superimposable. In nature, biosynthetic pathways are typically highly stereoselective, producing only one enantiomer of a chiral compound. This enantioselectivity is due to the three-dimensional structure of the active sites of the enzymes involved, which can distinguish between prochiral faces of a substrate or selectively catalyze a reaction at a specific stereocenter.

Chemical Synthesis and Derivatization Strategies for Macrophyllol

Total Synthesis Approaches to Racemic and Enantiopure Macrophyllol

The total synthesis of this compound has been achieved through various methodologies, yielding both mixed stereoisomer (racemic) and single stereoisomer (enantiopure) products. The approaches often target the broader family of 3,4-dihydroisocoumarins, which are structural motifs in many natural products with diverse biological activities. chinesechemsoc.orgfrontiersin.org Racemic products of this compound have been successfully synthesized and subsequently separated using techniques like chiral High-Performance Liquid Chromatography (HPLC) to isolate the individual enantiomers. researchgate.net The development of enantioselective methods, which create a specific enantiomer directly, is a key goal in modern synthetic chemistry as different enantiomers can have distinct biological effects. nih.gov

The efficiency of a synthetic route is not solely determined by its yield but also by factors such as the number of steps, cost of starting materials, and labor intensity. researchgate.net Routes that utilize atom-economical reactions and minimize purification steps are generally considered more efficient. researchgate.netresearchgate.net

Table 1: Reported Total Synthesis Route for (±)-Macrophyllol

Starting Materials Key Reaction No. of Steps Overall Yield Product Form Ref.
Phosphonium (B103445) salt, modified benzaldehyde (B42025) Wittig Reaction 3-4 46-61% Racemic (±) researchgate.net
Ethyl 2-bromomethyl-benzoate derivative, benzaldehyde Cp₂TiCl-mediated Barbier-type addition 1 (key step) Good Racemic (±)

Achieving stereoselectivity—the controlled synthesis of a specific stereoisomer—is a primary objective in the synthesis of complex natural products like this compound. One powerful method applied to the synthesis of the 3,4-dihydroisocoumarin class is the use of transition metal-mediated radical cyclization, which can be highly stereoselective. [Previous Search Result 1]

Other advanced strategies have been developed for the stereoselective synthesis of the 3,4-dihydroisocoumarin core, which could be adapted for enantiopure this compound. These include:

Diels-Alder Reaction: A regiospecific Diels-Alder reaction between a 1-methoxy-1,3-cyclohexadiene (B1594827) and a stereoselectively prepared acetylenic ester has been used to construct the dihydroisocoumarin fragment of the natural product AI-77-B in an optically active form. nih.gov This strategy provides a robust method for controlling the stereochemistry of the resulting six-membered ring. nih.gov

Enantioselective Bromocyclization: A facile and enantioselective approach using an amino-thiocarbamate catalyst has been developed for the bromocyclization of styrene-type carboxylic acids. nih.gov This reaction yields 3-bromo-3,4-dihydroisocoumarins with good yields and enantiomeric excesses (ee's). nih.gov The resulting chiral bromo-derivatives are versatile intermediates for further modifications. nih.gov

Transition metal catalysis is a powerful tool in modern organic synthesis. Titanocene(III) chloride (Cp₂TiCl), a single-electron transfer reagent, has been notably successful in the synthesis of 3,4-dihydroisocoumarins, including this compound. [Previous Search Result 5, 6] The active Cp₂TiCl species is typically generated in situ from the reduction of the stable and commercially available titanocene (B72419) dichloride (Cp₂TiCl₂) with a reducing agent like zinc or manganese dust. [Previous Search Result 1, 7]

The synthesis of this compound using this method involves a Barbier-type addition reaction. [Previous Search Result 6] An ethyl 2-bromomethyl-benzoate derivative is treated with an appropriate benzaldehyde in the presence of Cp₂TiCl. [Previous Search Result 6] This process generates a radical intermediate that adds to the aldehyde, followed by an in situ lactonization (ring formation) to afford the 3,4-dihydroisocoumarin structure in good yield. [Previous Search Result 6] This radical-induced method has also been successfully applied to the synthesis of related natural products like hydrangenol (B20845), phyllodulcin (B192096), and thunberginol G. [Previous Search Result 1, 6]

Photocycloaddition reactions, which use light to promote the formation of cyclic molecules, represent a direct and powerful strategy for constructing complex molecular frameworks. chinesechemsoc.orgorgsyn.org While a specific photocycloaddition synthesis of this compound has not been detailed, several methods have been developed to produce its core structure, the 3,4-dihydroisocoumarin ring system, thereby generating this compound analogs.

Key photocycloaddition strategies include:

Catalytic Asymmetric Photocycloaddition: A chiral Lewis acid-mediated catalytic enantioselective formal photocycloaddition has been reported. chinesechemsoc.org In this method, an aldehyde is excited to a triplet state by light irradiation while bound to a chiral catalyst. chinesechemsoc.org This excited triplet then reacts with a benzocyclobutenone to form highly enantioenriched 3,4-dihydroisocoumarins, and the method has been used to synthesize analogs of natural products. chinesechemsoc.org

Light-Promoted Radical Cyclization: A metal-free, light-promoted method has been developed for synthesizing substituted 3,4-dihydroisocoumarins at room temperature. gaylordchemical.com The reaction between a 2-iodobenzoic acid and a styrene (B11656) derivative in DMSO solvent proceeds via a radical mechanism to form the target ring system. gaylordchemical.com

[2+2] Photocycloaddition: The [2+2] photocycloaddition is a well-established method for building four-membered rings and can be a key step in the synthesis of complex chiral molecules and natural products. nih.govorgsyn.org Irradiation of suitable precursors can lead to the chemo- and stereoselective formation of cyclobutane (B1203170) rings that can be further transformed into desired scaffolds. beilstein-journals.org

Semi-Synthesis of this compound Derivatives from Natural Precursors

Semi-synthesis, or partial chemical synthesis, is a strategy that uses compounds isolated from natural sources as starting materials for chemical modification. numberanalytics.comscripps.edu This approach is particularly advantageous when the natural precursor is structurally complex, making its total synthesis from simple materials costly or inefficient. scripps.edu The goal of semi-synthesis is often to produce novel compounds with enhanced or altered biological activities, improved stability, or other desirable properties. numberanalytics.com

While specific reports on the semi-synthesis of this compound derivatives are not prominent, the principles can be applied. This compound belongs to the 3,4-dihydroisocoumarin class of natural products, many of which are isolated from fungal or plant sources. acs.orgajol.info Its co-occurrence with structurally similar compounds like hydrangenol and phyllodulcin in plants such as Hydrangea macrophylla suggests these could serve as potential precursors for derivatization. researchgate.net The chemical modification of these related natural products provides a blueprint for potential strategies applicable to this compound.

Chemical modification is employed to optimize the properties of a natural product. numberanalytics.com By introducing or altering functional groups on the core structure of this compound, derivatives with enhanced molecular characteristics could be generated. Common chemical modification strategies applicable to natural phenols and lactones include esterification, alkylation, oxidation, and reduction. kib.ac.cn

For the 3,4-dihydroisocoumarin scaffold, several modification strategies have been shown to be effective:

Modification of Hydroxyl Groups: The phenolic hydroxyl groups on this compound are prime targets for modification. Reactions such as esterification or etherification can alter the compound's polarity, solubility, and ability to interact with biological targets.

Derivatization via Intermediates: Synthetic intermediates can be designed to facilitate further derivatization. For example, the synthesis of 3-bromo-3,4-dihydroisocoumarins creates a versatile building block. nih.gov The bromine atom is a good leaving group and can be readily displaced by various nucleophiles to introduce new functionalities at the 3-position, creating diverse libraries of analogs. nih.gov

Structural Simplification or Elaboration: The core structure can be modified to explore structure-activity relationships. This can involve creating derivatives with fewer or more functional groups to pinpoint the exact structural features responsible for a particular property. kib.ac.cn For example, extensive synthetic studies on the related compound phyllodulcin have shown that the isovanillyl unit (ortho-hydroxymethoxyphenyl) is important for its sweet taste, but it can be modified to some extent while retaining activity. researchgate.net

By applying these strategies to this compound, it is possible to create a range of derivatives for screening, potentially leading to the discovery of new compounds with improved or novel properties.

Scaffold Derivatization for Structure-Activity Relationship (SAR) Studies

The dihydroisocoumarin scaffold, the core structure of this compound, is a common motif in a variety of natural products that exhibit significant biological activities. Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of these molecules relates to their biological function. These studies involve the systematic modification of the molecular scaffold to identify key pharmacophores and optimize properties like potency and selectivity. semanticscholar.orgcollaborativedrug.com

For dihydroisocoumarin-type compounds, derivatization strategies often focus on several key positions on the molecule. While specific SAR studies on this compound itself are not extensively detailed in the public domain, research on analogous compounds provides a clear framework for potential derivatization strategies. For instance, in studies on eurotiumides, another group of dihydroisocoumarin natural products, SAR investigations have been conducted by creating a chemical library of derivatives. jst.go.jp The primary site for modification was the side-chain of the aromatic ring, which was chosen for its synthetic accessibility in the late stages of the synthesis. jst.go.jp This approach allows for the introduction of diverse functionalities to probe their effect on antimicrobial activity. jst.go.jp

Another example from a related compound, psymberin (B1248840), which contains a dihydroisocoumarin moiety, reveals critical SAR insights. Modifications to the dihydroisocoumarin portion of psymberin were found to have a significant impact on its cytotoxicity, suggesting this part of the molecule is vital for its biological activity. nih.gov Specifically, while certain changes did not affect the inhibition of protein synthesis in cell-free assays, they dramatically reduced cytotoxicity in cell-based assays, highlighting the scaffold's role in cellular uptake or interaction with other targets. nih.gov

These examples underscore a general strategy for the SAR of this compound: modifying the substituents on both the aromatic ring and the dihydropyrone ring. Key targets for derivatization on the this compound scaffold would include:

The C-3 substituent: Altering the 3',5'-dimethoxy-4'-hydroxyphenyl group to explore the influence of different substitution patterns on the phenyl ring.

The C-8 hydroxyl group: Esterification or etherification of this group to determine its role in target binding.

The lactone carbonyl group: Reduction or other modifications to assess its importance as a hydrogen bond acceptor.

By synthesizing and testing such derivatives, researchers can build a comprehensive SAR model for this compound, guiding the design of new analogues with potentially enhanced or more specific biological activities.

Synthetic Accessibility and Future Challenges in this compound Synthesis

The synthesis of this compound and its related dihydroisocoumarin analogues has been approached through various methodologies, reflecting the ongoing effort to achieve efficient and flexible access to these natural products.

More contemporary strategies have focused on increasing efficiency and atom economy through modern synthetic reactions. A unified approach based on successive C–H bond functionalization has been developed for the formal syntheses of several natural products, including this compound. vulcanchem.commdpi.com This concise strategy utilizes transition-metal-catalyzed reactions, such as directed C–H olefination and C–H hydroxylation, on simple benzoic acid precursors. vulcanchem.com Another innovative method employs titanocene(III) chloride (Cp2TiCl) as a radical initiator in a Barbier-type reaction between an ethyl 2-bromomethyl-benzoate derivative and a corresponding benzaldehyde, followed by an in situ lactonization to furnish the 3-phenyl-3,4-dihydroisocoumarin structure. jst.go.jpbohrium.com

A summary of key synthetic strategies is presented below:

Synthetic Strategy Key Reagents/Catalysts Key Intermediates/Reaction Type Reference(s)
Wittig-type ReactionPhosphonium salt, BenzaldehydeWittig olefination followed by cyclization nih.govCurrent time information in Bangalore, IN.
C-H Bond FunctionalizationTransition-metal catalysts (e.g., Ruthenium)Directed C-H olefination, C-H hydroxylation vulcanchem.commdpi.com
Radical-Initiated CyclizationTitanocene(III) chloride (Cp2TiCl)Barbier-type addition, in situ lactonization jst.go.jpbohrium.com
Intramolecular CyclizationCopper salts (e.g., CuCl, Cu(OTf)₂)Intramolecular dehydrogenative cyclization mdpi.com

Despite these advances, the synthesis of this compound and its analogues is not without its difficulties. Future challenges in this area are multifaceted:

Stereocontrol: Many synthetic routes produce racemic mixtures of this compound. nih.gov A significant challenge is the development of efficient and highly stereoselective syntheses to produce specific enantiomers, which is often crucial for biological activity. This requires the design of new chiral catalysts or auxiliaries for reactions like asymmetric hydroformylation or bromocyclization. vulcanchem.comontosight.ai

Green Chemistry: Many current syntheses rely on stoichiometric amounts of metal reagents or harsh reaction conditions. A future direction is the development of "greener" synthetic methods, such as those utilizing photocatalysis or electrochemical approaches, to minimize waste and reduce reliance on toxic or expensive metals. vulcanchem.commdpi.com

Late-Stage Diversification: For efficient SAR studies, synthetic routes that allow for the easy diversification of the this compound scaffold in the final steps are highly desirable. Developing robust late-stage functionalization reactions remains a challenge but is essential for rapidly generating a library of analogues. jst.go.jp

Addressing these challenges will be pivotal for fully exploring the therapeutic potential of this compound and its derivatives.

Molecular and Cellular Mechanisms of Macrophyllol Biological Activity

Investigation of Cellular Targets and Binding Interactions

The specific molecules within a cell that a compound like Macrophyllol interacts with are central to its biological function. These interactions can range from binding to cellular receptors to modulating the activity of enzymes.

This compound belongs to a family of natural products that includes compounds known to interact with peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that is a master regulator of adipogenesis, glucose metabolism, and inflammation. researchgate.nettandfonline.comtandfonline.com Structurally related compounds, such as amorfrutins, have been identified as potent PPARγ agonists. researchgate.netmedjchem.comnih.govcatapult.org.uk For instance, Amorfrutin A and Amorfrutin B are known to bind to and activate PPARγ, leading to antidiabetic and lipid-lowering effects in preclinical models. researchgate.net Amorfrutin B, with its longer geranyl residue, demonstrates a stronger binding affinity for PPARγ compared to Amorfrutin A. researchgate.net

While direct experimental studies detailing the binding of this compound to PPARγ are not extensively covered, its structural relationship to known PPARγ modulators suggests it may possess similar capabilities. researchgate.netresearchgate.net The investigation of such protein-ligand interactions is critical to confirming whether this compound acts as a PPARγ agonist and to what extent.

Table 1: Comparative Biological Activities of this compound and Related Natural Products

CompoundReported Biological ActivitySource(s)
This compound Antioxidant properties. researchgate.netdntb.gov.ua
Amorfrutin A PPARγ agonist, antidiabetic, lipid-lowering. researchgate.net
Amorfrutin B Potent PPARγ agonist with strong glucose-lowering properties. researchgate.netnih.gov
Phyllodulcin (B192096) Antioxidant properties, influences glucose and lipid metabolism. researchgate.net
Cajaninstilbene acid Antimicrobial, antihepatitis C virus, antihepatoma activities. researchgate.net
Thunberginol G Potential anti-diabetic properties. researchgate.net

The ability of a compound to modulate enzyme activity is a key mechanism of action for many therapeutic agents. researchgate.net Enzyme inhibition can occur through various reversible and irreversible processes, altering metabolic and signaling pathways. nih.govnih.gov Natural products, particularly phenolic compounds, are known to inhibit a range of enzymes. nih.govmdpi.com For example, plant-derived compounds have been shown to inhibit digestive enzymes like α-amylase and α-glucosidase, which are involved in carbohydrate metabolism, and pancreatic lipase, which is involved in fat absorption. mdpi.comfrontiersin.org

Specific studies identifying the direct targets of this compound in enzyme modulation are limited in the available literature. However, given its dihydroisocoumarin structure, it is plausible that this compound could interact with and modulate the activity of various enzymes involved in cellular metabolism. Further research, including kinetic studies and high-throughput screening, is necessary to identify specific enzymes inhibited or activated by this compound and to understand the therapeutic implications of such interactions. nih.govplos.org

Modulation of Intracellular Signaling Pathways

Intracellular signaling pathways are complex networks that transduce external stimuli into specific cellular responses, such as proliferation or metabolic changes. nih.govresearchgate.net The modulation of these pathways is a fundamental aspect of a compound's biological effect.

Metabolic homeostasis is the maintenance of a stable metabolic environment, which is crucial for health. sochob.clnih.govnih.govfrontiersin.org Dysregulation of glucose and lipid metabolism is a hallmark of metabolic diseases like type 2 diabetes. mdpi.comnih.govfrontiersin.org As discussed, the activation of PPARγ is a key mechanism for regulating metabolic homeostasis. researchgate.net Compounds that act as PPARγ agonists, such as the amorfrutins, have demonstrated the ability to regulate fat and glucose metabolism, improve insulin (B600854) sensitivity, and impact the expression of genes involved in glucose uptake and lipid synthesis. researchgate.nete-dmj.org

Given this compound's structural similarity to these potent metabolic regulators, it is hypothesized to play a role in modulating intracellular signaling pathways that govern metabolic homeostasis. researchgate.net Its effects could potentially mirror those of related compounds, contributing to improved glucose tolerance and lipid profiles. The precise pathways modulated by this compound require further investigation to be fully understood.

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them, is implicated in a variety of diseases. nih.gov Antioxidants protect cells from this damage. nih.gov Preliminary studies indicate that this compound possesses antioxidant properties. researchgate.netdntb.gov.ua

Mechanistic Studies in Pre-clinical in vitro Models

Pre-clinical in vitro models are indispensable tools in drug discovery and mechanistic studies, providing a platform to investigate the biological effects of compounds in a controlled environment. catapult.org.ukmdpi.comnih.gov These models range from traditional two-dimensional (2D) cell cultures to more advanced three-dimensional (3D) systems like spheroids and organoids, which better mimic the complexity of in vivo tissues. nih.govnih.govdrugtargetreview.com

Such models are used to determine a compound's mechanism of action, including its effects on cell viability, proliferation, target engagement, and signaling pathway modulation. catapult.org.ukmdpi.com For instance, studies on compounds structurally related to this compound have utilized in vitro cancer cell lines to demonstrate activities such as the induction of cell cycle arrest. researchgate.net While specific mechanistic studies focusing solely on this compound in various in vitro systems are not extensively detailed, these models represent the essential next step for elucidating its precise molecular targets and cellular effects. Future in vitro research will be crucial for validating its potential as a PPARγ agonist, characterizing its antioxidant mechanisms, and exploring its broader therapeutic potential.

Table 2: Application of Pre-clinical in vitro Models in Pharmacological Research

Model TypeDescriptionApplication in Mechanistic StudiesSource(s)
2D Cell Culture Cells grown as a monolayer on a flat surface.High-throughput screening, cytotoxicity assays, basic mechanism of action. nih.gov
3D Spheroids/Organoids Self-assembled 3D cell aggregates that mimic tissue/organ structure.Studying cell-cell interactions, drug penetration, more physiologically relevant responses. nih.govdrugtargetreview.com
Organ-on-a-Chip Microfluidic devices containing living cells that simulate the physiology of an organ.Drug efficacy and toxicity testing, modeling human physiology, studying multi-organ interactions. mdpi.comnih.govdrugtargetreview.com

Cell-Based Assays for Biological Response Profiling

To date, comprehensive biological response profiling of this compound using a broad spectrum of cell-based assays has not been extensively reported in publicly accessible literature. However, some studies have utilized cytotoxicity assays to evaluate its effects on various cell lines.

One study investigating the constituents of Scorzonera species reported that a chloroform (B151607) fraction, which could potentially contain dihydroisocoumarins like this compound, exhibited mild cytotoxicity against certain cancer cell lines. dntb.gov.ua Another dissertation mentioned the evaluation of cytotoxicity for various compounds, including a reference to the synthesis of this compound, using SRB assays on human tumor cell lines such as A375 (melanoma) and A2780 (ovarian carcinoma). uni-halle.de These preliminary screenings provide a basis for further, more detailed investigations into the specific cellular responses elicited by pure this compound.

Table 1: Summary of Cell Lines Used in Cytotoxicity Studies Mentioning this compound or Related Fractions

Cell Line Cell Type Assay Type Observed Effect Reference
A375 Human Melanoma SRB Assay Cytotoxic uni-halle.de
A2780 Human Ovarian Carcinoma SRB Assay Cytotoxic uni-halle.de

Apoptosis Induction and Cell Cycle Modulation

The ability of a compound to induce apoptosis (programmed cell death) and modulate the cell cycle is a key indicator of its potential as an anti-cancer agent.

A study on constituents from two Scorzonera species found that a chloroform fraction led to the induction of apoptosis in multiple myeloma (MM) cells. dntb.gov.ua The induction of apoptosis was confirmed by the activation of caspase-3, a key executioner enzyme in the apoptotic cascade. acs.org Furthermore, this fraction was reported to cause cell cycle arrest in these cells. dntb.gov.ua While these findings are promising, it is important to note that they pertain to a crude fraction and not to isolated this compound. Therefore, the direct effects of this compound on apoptosis and the cell cycle require more specific investigation.

Research on other structurally related compounds, such as amorfrutin C, has shown induction of G0/G1 cell cycle arrest and modulation of key cell cycle regulator proteins in colon cancer cells. acs.org These findings suggest a potential mechanism that could be explored for this compound as well.

Gene Expression and Protein Level Analysis (e.g., Western Blotting)

The analysis of changes in gene and protein expression provides crucial insights into the molecular pathways affected by a bioactive compound. Techniques like Western blotting are used to detect specific proteins and can reveal the upregulation or downregulation of key signaling molecules.

Currently, there is a lack of specific studies in the available literature that have performed detailed gene expression profiling or Western blot analysis to elucidate the molecular targets of this compound. However, research on the anti-inflammatory effects of cajaninstilbene acid (CSA) and its derivatives, which are structurally related to this compound, has shown inhibition of the phosphorylation of proteins involved in the nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. acs.org These pathways are critical in regulating inflammation and cell survival. Given the structural similarities, it is plausible that this compound may also exert its biological effects through modulation of these or similar signaling cascades. Further research employing these analytical techniques is necessary to confirm such hypotheses for this compound.

Mechanistic Studies in Pre-clinical in vivo Models (Focus on Mechanism, not Efficacy)

Pre-clinical in vivo studies in animal models are essential for understanding the physiological and mechanistic effects of a compound in a whole organism.

As of the current available scientific literature, there are no published mechanistic studies of this compound in pre-clinical in vivo models. While the anti-inflammatory effects of related compounds have been investigated in animal models of irritant and allergic contact dermatitis, similar studies specifically focusing on the mechanisms of this compound have not been reported. nih.gov The development of such models will be a critical next step in validating the in vitro findings and understanding the systemic effects and molecular mechanisms of this compound.

Structure Activity Relationship Sar Studies of Macrophyllol and Its Analogues

Elucidation of Pharmacophoric Features of the Macrophyllol Scaffold

Pharmacophore modeling is a fundamental aspect of drug discovery that identifies the essential steric and electronic features required for a molecule to exert a specific biological effect. For the this compound scaffold, while detailed pharmacophore models are not extensively published in readily available literature, initial insights can be gleaned from its core structure and the biological activities of its analogues.

The core structure of this compound, a dihydroisocoumarin, presents several potential interaction points with biological targets. These include hydrogen bond donors and acceptors, aromatic regions capable of π-π stacking, and a lactone ring that can participate in various interactions. A study on myriaporone 3/4, which shares some structural similarities with this compound, defined a pharmacophore targeting eukaryotic protein synthesis, suggesting that key features for activity can be identified through comparative analysis of related natural products acs.org. The synthesis of this compound and its analogues has been a key step in enabling these SAR studies rsc.orgiitm.ac.in. The development of a comprehensive pharmacophore model for this compound would require a diverse set of active and inactive analogues to computationally derive and validate the key features.

Table 1: Potential Pharmacophoric Features of the this compound Scaffold

Feature Description Potential Interaction
Aromatic Ring The phenyl group π-π stacking, hydrophobic interactions
Hydroxyl Groups Phenolic and alcoholic -OH Hydrogen bond donor/acceptor
Lactone Carbonyl The C=O group in the dihydroisocoumarin ring Hydrogen bond acceptor, dipole-dipole interactions

Impact of Functional Group Modifications on Biological Activities

Systematic modification of the functional groups on the this compound scaffold is a primary strategy to probe its SAR. These modifications can influence the compound's electronic properties, lipophilicity, and steric profile, thereby affecting its binding affinity and efficacy.

The hydroxyl groups on the this compound structure are prime targets for derivatization due to their potential to form hydrogen bonds with biological targets. Studies on other natural products have shown that modifications such as methylation, acetylation, or glycosylation of hydroxyl groups can significantly alter biological activity. For instance, the synthesis of various this compound analogues has been reported, which would be instrumental in determining the influence of such derivatizations rsc.orgchinesechemsoc.org. While specific data on the impact of hydroxyl group derivatization on this compound's activity is not detailed in the available search results, general principles suggest that converting a hydroxyl group to an ether or ester could decrease hydrogen bonding capability but increase lipophilicity, potentially affecting cell membrane permeability and target engagement.

The nature and position of substituents on the aromatic ring of this compound are expected to play a significant role in its biological activity. The synthesis of this compound and related compounds like hydrangenol (B20845), phyllodulcin (B192096), and thunberginol G has been achieved, indicating the feasibility of creating a library of analogues with diverse aromatic substituents rsc.orgrsc.org. The electronic nature of these substituents (electron-donating or electron-withdrawing) can modulate the electron density of the aromatic ring, influencing its interaction with target proteins. Furthermore, the size and position of these substituents can introduce steric effects that may either enhance or hinder binding to a specific target. A comprehensive SAR study would involve the synthesis and biological evaluation of a series of analogues with systematically varied substituents on the aromatic ring to map out these effects.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This approach can be used to predict the activity of new, unsynthesized analogues and to gain insights into the structural features that are important for activity.

The development of a robust QSAR model for this compound derivatives would begin with the calculation of a wide range of molecular descriptors for a set of analogues with known biological activities. These descriptors can be categorized as 1D (e.g., molecular weight, atom counts), 2D (e.g., connectivity indices, topological polar surface area), and 3D (e.g., molecular shape, van der Waals surface area).

Once the descriptors are calculated, a statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), is used to build a mathematical equation that correlates a selection of these descriptors with the observed biological activity. The predictive power of the resulting QSAR model must then be rigorously validated using both internal and external validation techniques. While the search results did not yield any specific QSAR studies on this compound, the synthesis of various analogues provides the necessary chemical diversity for such a study to be undertaken rsc.orgchinesechemsoc.org. A successful QSAR model could significantly accelerate the discovery of novel this compound derivatives with improved therapeutic potential.

Table 2: Common Molecular Descriptors for QSAR Modeling

Descriptor Type Examples Information Encoded
1D Descriptors Molecular Weight, LogP, Number of Hydrogen Bond Donors/Acceptors Bulk properties, lipophilicity, hydrogen bonding capacity
2D Descriptors Topological Indices (e.g., Wiener, Randić), Polar Surface Area (PSA) Molecular connectivity, size, polarity
3D Descriptors Molecular Volume, Surface Area, Principal Moments of Inertia Molecular shape and spatial arrangement

| Electronic Descriptors | Dipole Moment, HOMO/LUMO energies | Charge distribution, reactivity |

Analysis of Chemical Space for this compound Analogues Inaccessible in Publicly Available Scientific Literature

Generating a detailed scientific article on the chemical space analysis of this compound and its analogues is not possible at this time due to a lack of available research data in the public domain. Extensive searches of scientific databases and scholarly publications did not yield any specific studies focused on the chemical space analysis, quantitative structure-activity relationship (QSAR), or comprehensive synthesis and biological evaluation of a series of this compound analogues.

The user's request specified an article structured around "," with a focused subsection on "Chemical Space Analysis of this compound Analogues." This requires access to detailed research findings and data that would typically be presented in peer-reviewed scientific literature. Such an analysis would involve the synthesis or computational generation of a library of this compound derivatives and the subsequent evaluation of their physicochemical and biological properties to map their diversity and identify key structural features related to their activity.

Without a foundational study that provides this specific data, any attempt to create the requested article would result in a generic discussion of chemical space analysis principles, lacking the specific details, data tables, and in-depth findings required. The strict adherence to the provided outline and the exclusion of information outside this specific scope cannot be met without the necessary primary research to draw upon.

Therefore, until research on the chemical space of this compound analogues is published and made publicly accessible, the generation of a scientifically accurate and detailed article on this topic remains unfeasible.

Advanced Analytical Characterization of Macrophyllol in Complex Matrices

Hyphenated Chromatographic-Spectroscopic Techniques

Hyphenated techniques are indispensable for the analysis of natural products. nih.gov They link a separation technique, like liquid or gas chromatography, directly to a spectroscopic technique, such as mass spectrometry or nuclear magnetic resonance. This online coupling allows for the separation of individual components from a complex mixture and their immediate structural characterization or quantification. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are cornerstone techniques for the analysis of phytochemicals in plant extracts. researchgate.netchromatographyonline.com

LC-MS: This is the most powerful and widely used technique for analyzing non-volatile and thermally sensitive compounds like macrophyllol from plant extracts. researchgate.netfrontiersin.org A comprehensive analysis of Uvaria macrophylla leaves, a known source of this compound, utilized ultra-high-performance liquid chromatography coupled with quadrupole Orbitrap tandem mass spectrometry (UHPLC-Q-Orbitrap-MS/MS) to identify 41 different constituents, including flavonoids and phenolic acids. mdpi.comnih.gov While this compound itself was not reported in that specific study of the leaves, the methodology is perfectly suited for its analysis. mdpi.comnih.gov In a typical LC-MS analysis, the extract is separated on a reversed-phase column (e.g., C18), and the eluting compounds are ionized and detected by the mass spectrometer. uvic.ca

Qualitative Analysis : The mass spectrometer provides the mass-to-charge ratio (m/z) of the molecular ion, which gives the molecular weight of the compound. For this compound (C17H18O5), the expected exact mass is 302.1154 g/mol . High-resolution mass spectrometry (HRMS), as used in Orbitrap instruments, can confirm the elemental composition with high accuracy. mdpi.com Further structural confirmation is achieved through tandem mass spectrometry (MS/MS), where the molecular ion is fragmented to produce a characteristic pattern of product ions that serves as a structural fingerprint. nih.gov

Quantitative Analysis : LC-MS is highly sensitive and selective, making it ideal for quantification. uvic.ca In selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes, the instrument is set to detect only specific m/z values corresponding to the parent and fragment ions of the target analyte. This minimizes interference from the matrix and allows for accurate quantification even at very low concentrations. uvic.ca A recent study developed a highly sensitive LC-MS assay for the semi-quantification of other isocoumarins in various matrices, including herbal extracts and plasma, demonstrating the technique's utility for this compound class. mdpi.com

GC-MS: This technique is best suited for volatile and thermally stable compounds. researchgate.net For a compound like this compound, which is a moderately polar dihydroisocoumarin, direct analysis by GC-MS would likely require derivatization. frontiersin.org This process, typically silylation or methoximation, converts polar functional groups (like hydroxyls) into less polar, more volatile derivatives. frontiersin.org

Qualitative Analysis : Once volatilized, the compound is separated based on its boiling point and polarity on a GC column and then identified by its mass spectrum. libretexts.org The electron ionization (EI) source, common in GC-MS, produces extensive and reproducible fragmentation patterns that are highly characteristic and can be compared against spectral libraries like the NIST database for positive identification. libretexts.org While not applied directly to this compound in the reviewed literature, GC-MS has been used to identify fatty acid methyl esters in a ceramide mixture that was co-isolated with a this compound derivative from Uvaria macrophylla. researchgate.net

Quantitative Analysis : GC-MS can provide excellent quantitative results, especially when using an internal standard to correct for variations during sample preparation and injection. nih.gov Its high chromatographic resolution effectively separates components in complex mixtures like essential oils or derivatized extracts. researchgate.net

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) represents a powerful combination for unambiguously determining the structure of unknown compounds directly within a mixture, thereby avoiding the often lengthy process of isolation. researchgate.net This is particularly valuable in natural product research where extracts contain numerous isomers that can be difficult to distinguish by MS alone. nih.gov

The LC system separates the components of the extract, and the eluent is directed into a flow-cell within the NMR spectrometer's magnetic field. researchgate.net NMR spectra (1D ¹H, and various 2D experiments like COSY, HSQC, and HMBC) can then be acquired for each separated peak. researchgate.net

There are several modes of operation:

Continuous-flow : NMR spectra are recorded as the peak elutes through the flow cell. This is fast but provides limited sensitivity.

Stopped-flow : The chromatographic flow is halted when the peak of interest is centered in the NMR flow cell, allowing for longer acquisition times and more advanced 2D NMR experiments to be performed. researchgate.net

LC-SPE-NMR : This advanced setup involves trapping the separated peaks onto individual solid-phase extraction (SPE) cartridges. The original protonated solvent is then flushed away and replaced with a deuterated solvent for NMR analysis. This technique significantly enhances sensitivity and eliminates the need for complex solvent suppression techniques. researchgate.netnih.gov

While no specific LC-NMR analysis of this compound was found, the technique has been successfully applied to identify isocoumarins and other metabolites in complex fungal extracts, demonstrating its suitability for the structural elucidation of this compound in its native matrix. nih.govmdpi.comadmin.ch The ability to obtain detailed 2D NMR data on a separated peak provides definitive evidence of proton-proton and proton-carbon correlations, allowing for complete structural assignment, including stereochemistry, without requiring prior isolation. researchgate.net

Application of Advanced Detection Technologies in Chromatography

The choice of detector in chromatography is critical and depends on the physicochemical properties of the analyte and the goals of the analysis (e.g., universal detection, high sensitivity, or structural identification).

UV-Visible Detection: High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) is a robust and widely used technique for the analysis of phytochemicals containing chromophores. mdpi.com A chromophore is a part of a molecule that absorbs light in the UV-Visible region. The isocoumarin (B1212949) scaffold of this compound, with its aromatic ring and conjugated carbonyl group, is expected to absorb UV light. Studies on similar dihydroisocoumarins show a maximum absorption (λmax) around 300 nm. researchgate.net An HPLC-DAD system records the entire UV-Vis spectrum for each point in the chromatogram, which aids in peak identification and purity assessment. researchgate.net

Fluorescence Detection: Fluorescence detectors offer significantly higher sensitivity and selectivity compared to UV-Vis detectors. admin.chsciforschenonline.org A molecule fluoresces when it absorbs light at one wavelength (excitation) and emits it at a longer, lower-energy wavelength (emission). admin.ch Not all compounds that absorb UV light are fluorescent. However, many isocoumarin derivatives are known to be fluorescent. dergipark.org.tr For instance, synthetic 3-substituted isocoumarins exhibit fluorescence emission maxima between 400-550 nm. dergipark.org.tr This intrinsic fluorescence can be exploited for highly sensitive quantification of this compound in complex matrices, where co-eluting impurities might not fluoresce, thus minimizing interference. thermofisher.com The use of a fluorescence detector in an HPLC system could potentially lower the limit of detection for this compound by up to three orders of magnitude compared to UV-Vis detection. admin.ch

Table 1: Comparison of UV-Vis and Fluorescence Detectors for Isocoumarin Analysis

ParameterUV-Visible (DAD) DetectionFluorescence (FLR) Detection
PrincipleMeasures the amount of light absorbed by the analyte. thermofisher.comMeasures the light emitted by an analyte after excitation. admin.ch
SelectivityModerate. Detects any compound with a chromophore absorbing at the set wavelength. thermofisher.comHigh. Only detects compounds that naturally fluoresce or are tagged with a fluorescent label. thermofisher.com
SensitivityGood (µg-ng range). sciforschenonline.orgExcellent (pg-fg range), often 10-1000x more sensitive than UV-Vis. admin.chsciforschenonline.org
Application for this compoundGood for quantification and purity checks based on its expected UV absorbance around 300 nm. researchgate.netPotentially excellent for trace-level quantification due to the known fluorescence of the isocoumarin scaffold. dergipark.org.tr
Data ProvidedFull UV-Vis spectrum for peak identity and purity. researchgate.netExcitation and emission wavelengths, highly specific to the compound. thermofisher.com

Mass spectrometry (MS) serves as a universal and highly informative detector for chromatography. Ionization is the critical step where the neutral molecules eluting from the column are converted into gas-phase ions. Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the two most common ionization sources for LC-MS. nih.gov

Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar and thermally labile molecules, ranging from small molecules to large proteins. nih.gov It generates ions directly from a solution by applying a high voltage to a capillary, forming a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. ESI typically forms protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. nih.gov It is also prone to forming adducts with salts present in the mobile phase, such as sodium [M+Na]⁺ or ammonium (B1175870) [M+NH₄]⁺. nih.gov For a compound like this compound, with its multiple oxygen atoms, ESI would be a very effective ionization method. Collision-induced dissociation (CID) of the ESI-generated parent ion would yield fragment ions, providing structural details. For example, common losses would include water (H₂O) and carbon monoxide (CO) from the lactone ring. researchgate.net

Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar to nonpolar compounds that are thermally stable. nih.gov In APCI, the eluent is vaporized in a heated tube and then ionized by a corona discharge. nih.gov This process ionizes the mobile phase solvent molecules, which then transfer a proton to the analyte molecules. APCI generally produces singly charged protonated molecules [M+H]⁺ and is less prone to forming salt adducts than ESI. nih.gov However, the higher temperatures used in the vaporizer can sometimes cause thermal degradation or in-source fragmentation, which can be both a complication and a source of additional structural information. nih.gov For lipid analysis, APCI can produce significant diacylglycerol-like fragment ions, which are structurally informative. nih.gov For this compound, APCI could be a viable alternative to ESI, potentially providing complementary fragmentation data.

Table 2: Characteristics of ESI and APCI for this compound Analysis

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
PrincipleIonization from charged droplets in an electric field. nih.govChemical ionization at atmospheric pressure via corona discharge. nih.gov
Analyte PolarityIdeal for polar to ionic compounds. Very suitable for this compound. nih.govIdeal for less polar to nonpolar compounds. nih.gov
Thermal InputLow ("soft" ionization). uvic.caHigh (requires vaporization), potential for thermal fragmentation. nih.gov
Typical Ions Formed[M+H]⁺, [M-H]⁻, salt adducts (e.g., [M+Na]⁺). nih.govPrimarily [M+H]⁺, less adduct formation. nih.gov
Multiple ChargingCommon for large molecules (e.g., proteins).Rare, produces singly charged ions. nih.gov
Matrix EffectsMore susceptible to ion suppression from salts and co-eluting compounds. nih.govGenerally less susceptible to matrix effects compared to ESI.

Method Validation for Robustness and Reproducibility in this compound Analysis

For any quantitative analytical method to be considered reliable, it must undergo a thorough validation process. medscape.com Method validation provides objective evidence that the method is fit for its intended purpose. mdpi.com For the analysis of this compound in a complex matrix like a plant extract, an HPLC-DAD or LC-MS method would be validated according to established guidelines (e.g., ICH, AOAC). researchgate.netmedscape.com Key validation parameters include:

Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products, matrix components). In HPLC-DAD, this is confirmed by comparing the retention time and UV spectrum of the analyte in the sample to that of a pure standard and by assessing peak purity. researchgate.net

Linearity and Range: Linearity is the ability to produce results that are directly proportional to the concentration of the analyte within a given range. researchgate.net A calibration curve is generated by analyzing standard solutions at several concentrations. The relationship is typically evaluated by the coefficient of determination (R²), which should ideally be ≥ 0.999. mdpi.com

Accuracy: The closeness of the test results to the true value. It is often determined by a recovery study, where a known amount of pure this compound standard is spiked into a blank matrix. The percentage of the spiked amount that is recovered by the analysis is calculated. Typical acceptance criteria for accuracy are within 95-105%. mdpi.com

Precision: The closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at two levels:

Repeatability (Intra-day precision): Analysis of replicate samples on the same day, by the same analyst, on the same instrument. researchgate.net

Intermediate Precision (Inter-day precision): Analysis on different days, by different analysts, or on different equipment. researchgate.net Precision is expressed as the relative standard deviation (%RSD), which should typically be less than 2-5%. mdpi.comresearchgate.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. researchgate.net These are typically determined based on the signal-to-noise ratio (LOD ≈ 3:1, LOQ ≈ 10:1). mdpi.com

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase pH, column temperature, flow rate). researchgate.net This ensures the method is reliable during routine use.

Table 3: Example Method Validation Parameters for HPLC Analysis of Phenolic Compounds (Applicable to this compound)

ParameterTypical Acceptance CriteriaExample Result (from literature for similar compounds) researchgate.net
Linearity (R²)≥ 0.999> 0.99
LOD (µg/mL)Signal-to-Noise Ratio ~3:10.01 to 0.35 µg/mL
LOQ (µg/mL)Signal-to-Noise Ratio ~10:10.03 to 1.07 µg/mL
Accuracy (% Recovery)95 - 105%98.33 to 101.12%
Precision (% RSD)< 5%< 5%

Computational Chemistry and Molecular Modeling of Macrophyllol

Molecular Docking Studies of Macrophyllol with Biological Targets

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This technique is widely used to forecast the binding mode and affinity of small molecules like this compound to the active site of a biological target, such as a protein. researchgate.net

Molecular docking simulations have been utilized to investigate the therapeutic potential of this compound. One such study analyzed the inhibitory effect of hederagenin-3-O-α-L-arabinopyranoside (this compound) against the aldose reductase enzyme, a target relevant to diabetic complications. researchgate.net The docking analysis was performed to understand how this compound binds to the enzyme's active site, which is a critical step in predicting its inhibitory activity. researchgate.net

The primary goals of docking are to identify the most energetically favorable binding pose of the ligand within the receptor's binding site and to estimate the binding affinity, often expressed as a binding energy score (e.g., in kcal/mol). researchgate.netnih.gov A more negative binding energy value typically indicates a stronger and more stable interaction between the ligand and the protein. mdpi.com While the specific binding energy for the this compound-aldose reductase interaction is not detailed in the available literature, the study confirmed that the compound exhibits inhibitory effects, suggesting a favorable binding interaction was predicted by the docking method. researchgate.net

Target ProteinCompoundDocking Software/MethodPredicted Binding Affinity (kcal/mol)Finding/ImplicationReference
Aldose Reductase (ALR2)This compound (Hederagenin-3-O-α-L-arabinopyranoside)Molecular DockingNot ReportedPredicted to have inhibitory activity, supporting its potential for ameliorating diabetic complications. researchgate.net

Table 1: Summary of Molecular Docking Study of this compound.

Beyond predicting the binding pose, docking analysis provides detailed insights into the specific molecular interactions that stabilize the ligand-protein complex. These interactions are fundamental to the molecule's biological activity and can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. researchgate.netjpionline.org

When this compound docks into the active site of a target protein, its various functional groups form specific contacts with the amino acid residues of the protein. For instance:

Hydrogen Bonds: The hydroxyl (-OH) groups on the arabinopyranoside sugar moiety and the carboxylic acid group on the hederagenin (B1673034) aglycone are prime candidates for forming strong hydrogen bonds with polar amino acid residues (e.g., Aspartate, Glutamate, Serine) in the binding pocket. researchgate.netthieme-connect.com

Hydrophobic Interactions: The large, nonpolar triterpenoid (B12794562) backbone of hederagenin is expected to form significant hydrophobic and van der Waals interactions with nonpolar amino acid residues like Leucine, Isoleucine, Valine, and Phenylalanine. jpionline.org

Visualizing these interactions helps in understanding the structural basis of the compound's activity and can guide future efforts to design more potent analogues. auctoresonline.org The analysis of which amino acids are crucial for binding is a standard outcome of docking studies. researchgate.netjpionline.org

Molecular Dynamics Simulations for Conformational Analysis and Stability

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. ekb.eg MD simulations are used to assess the stability of the ligand-protein complex, analyze the conformational changes that may occur upon binding, and refine the binding poses obtained from docking. nih.govresearchgate.net

Molecular modeling has been applied to determine the minimized energy structure and three-dimensional shape of δ-hederin (this compound). ebi.ac.uk This type of conformational analysis is a foundational step for more complex simulations and helps in understanding the molecule's intrinsic structural properties. ebi.ac.uk

A typical MD simulation of a this compound-protein complex would involve placing the docked structure in a simulated physiological environment (water and ions) and analyzing the trajectory over nanoseconds. nih.gov Key parameters analyzed include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein and ligand backbone atoms from their initial positions over time. A stable, converging RMSD value suggests the complex has reached equilibrium and is stable. ekb.egnih.gov

Root Mean Square Fluctuation (RMSF): This indicates the fluctuation of individual amino acid residues. Higher RMSF values in certain regions, such as loops, indicate greater flexibility, while lower values in the binding site can signify stable ligand interactions. nih.gov

Such simulations would verify the stability of the interactions predicted by docking and provide a more accurate estimation of the binding free energy.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. researchgate.netbioorganica.org.ua DFT calculations can determine various molecular properties and reactivity descriptors that are not accessible through classical methods like docking or MD. For this compound, DFT would provide fundamental insights into its chemical behavior.

Key parameters derived from DFT calculations include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining molecular reactivity. The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. researchgate.netjapsonline.com The energy gap between HOMO and LUMO (ΔE) is an indicator of chemical stability; a smaller gap suggests higher reactivity. bioorganica.org.ua

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface. It identifies electron-rich (nucleophilic) regions, which are susceptible to electrophilic attack, and electron-poor (electrophilic) regions, which are prone to nucleophilic attack. researchgate.netjapsonline.com

While specific DFT studies on this compound are not prominently documented, the application of this method would be invaluable for understanding its intrinsic electronic properties, which ultimately govern its interactions with biological targets.

DFT ParameterDescriptionSignificance for this compound
HOMO Energy Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.Indicates which parts of the molecule are most likely to participate in reactions as a nucleophile.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.Indicates which parts of the molecule are most susceptible to receiving electrons.
HOMO-LUMO Gap (ΔE) The energy difference between HOMO and LUMO.A key indicator of chemical reactivity and stability. A smaller gap implies higher reactivity.
Molecular Electrostatic Potential (MEP) A 3D map of the electronic density on the molecule's surface.Visually identifies the electron-rich (negative potential) and electron-poor (positive potential) sites, predicting regions for intermolecular interactions.
Global Reactivity Descriptors (η, S, ω) Calculated values for hardness (η), softness (S), and electrophilicity (ω).Quantify the molecule's resistance to charge transfer (hardness) and its overall reactive nature.

Table 2: Key Parameters from Density Functional Theory (DFT) and Their Relevance.

In Silico Screening and Virtual High-Throughput Screening for Novel Analogues

In silico screening, including virtual high-throughput screening (vHTS), uses computational methods to search large compound libraries for molecules that are likely to bind to a specific biological target. This compound, as a natural product with demonstrated biological activity, could serve as an excellent starting point or "hit" compound for such a campaign.

The process can be broadly categorized into two approaches:

Structure-Based Virtual Screening (SBVS): This approach uses the 3D structure of the target protein. A library of millions of compounds is computationally docked into the protein's active site, and the molecules are ranked based on their predicted binding scores. This method is effective for discovering novel scaffolds that are structurally different from the initial hit but still fit the binding pocket.

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS methods can be used. These approaches rely on the principle that molecules with similar structures or properties are likely to have similar biological activities. A known active molecule like this compound is used as a template to search for similar compounds in a database based on 2D fingerprints, 3D shape, or pharmacophore models.

The goal of these screening efforts is to identify a smaller, more manageable set of promising candidates for subsequent experimental testing, thereby accelerating the drug discovery process and reducing costs. By using this compound as a query, researchers could identify novel analogues with potentially improved potency, selectivity, or pharmacokinetic properties.

Future Research Directions for Macrophyllol

The jatrophane diterpene Macrophyllol, originally isolated from Euphorbia macrophylla, represents a structurally intriguing natural product with a backbone that has drawn interest for its potential biological activities. As research into complex natural products evolves, several key areas of future investigation are poised to unlock the full potential of this compound and its analogues. These directions span from the discovery of new chemical entities to the development of advanced production and analytical technologies.

Q & A

Q. What are the established methodologies for isolating and purifying Macrophyllol from natural sources?

this compound isolation typically involves solvent extraction (e.g., ethanol or dichloromethane) followed by chromatographic techniques like column chromatography or HPLC. Key parameters include solvent polarity optimization and temperature control to prevent degradation . For reproducibility, document the plant source (species, geographic origin) and validate purity using NMR and mass spectrometry .

Q. How can researchers confirm the structural identity of this compound?

Structural elucidation requires a combination of spectroscopic methods:

  • 1H/13C NMR for functional group analysis.
  • Mass spectrometry (MS) for molecular weight confirmation.
  • X-ray crystallography (if crystalline) for absolute configuration. Cross-reference data with published spectra in databases like SciFinder or ChemSpider, ensuring alignment with peer-reviewed studies .

Q. What in vitro assays are commonly used to screen this compound’s bioactivity?

Standard assays include:

  • Antimicrobial activity : Broth microdilution (MIC/MBC) against reference strains.
  • Cytotoxicity : MTT or resazurin assays on cell lines (e.g., HeLa, MCF-7).
  • Anti-inflammatory activity : COX-2 inhibition ELISA. Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across triplicate experiments .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound across studies be systematically analyzed?

Contradictions often arise from variations in experimental design. Address this by:

  • Meta-analysis : Compare dosage ranges, solvent systems, and cell lines used in conflicting studies.
  • Experimental replication : Standardize protocols (e.g., ISO 20776-1 for antimicrobial testing) and control for solvent interference (e.g., DMSO cytotoxicity).
  • Statistical rigor : Apply ANOVA with post-hoc tests to assess significance of observed differences .

Q. What strategies optimize this compound’s solubility and stability in pharmacological studies?

Advanced approaches include:

  • Nanoformulation : Use liposomes or polymeric nanoparticles to enhance aqueous solubility.
  • Prodrug design : Modify hydroxyl groups to improve bioavailability.
  • Accelerated stability testing : Monitor degradation under varied pH/temperature using HPLC-UV .

Q. How should researchers design dose-response studies to evaluate this compound’s therapeutic window?

Follow the PICOT framework :

  • Population : Target cell lines or animal models.
  • Intervention : Dose range (e.g., 0.1–100 µM) based on prior IC50 data.
  • Comparison : Positive/negative controls.
  • Outcome : Metrics like IC50, LD50, or therapeutic index.
  • Time : Exposure duration (e.g., 24–72 hours). Use nonlinear regression models (e.g., GraphPad Prism) for curve fitting .

Q. What computational tools are effective for predicting this compound’s molecular interactions?

Combine docking simulations (AutoDock Vina, Schrödinger) with MD simulations (GROMACS) to predict binding affinities to targets (e.g., EGFR, TNF-α). Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Methodological and Ethical Considerations

Q. How should researchers address batch-to-batch variability in this compound sourcing?

  • Standardize sourcing : Use authenticated plant materials (e.g., USDA Germplasm codes).
  • Quality control : Implement GC/MS or HPLC fingerprints for each batch.
  • Documentation : Disclose variability in publications and provide raw data in supplementary materials .

Q. What ethical guidelines apply to in vivo studies involving this compound?

Adhere to ARRIVE 2.0 guidelines for animal research:

  • Justify sample sizes via power analysis.
  • Report analgesia/anesthesia protocols.
  • Obtain approval from institutional ethics committees (IACUC or equivalent) .

Q. How can researchers ensure data integrity when publishing this compound studies?

  • FAIR principles : Make data Findable (DOIs), Accessible (repositories like Zenodo), Interoperable (standardized formats), and Reusable.
  • Raw data deposition : Upload NMR/MS spectra to platforms like MetaboLights.
  • Conflict of interest : Disclose funding sources and patent applications .

Data Presentation and Reproducibility

Q. What are best practices for presenting this compound’s spectroscopic data in publications?

  • NMR : Include full spectra (1H, 13C, DEPT) with peak assignments in tables.
  • MS : Annotate molecular ion and fragment peaks.
  • Supplementary materials : Provide raw FID files or JCAMP-DX formats .

Q. How can contradictory bioactivity findings be visualized for clarity?

Use heatmaps or forest plots to compare IC50 values across studies. Highlight methodological variables (e.g., assay type, exposure time) in figure legends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.